Ethyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate

Synthetic Chemistry Reaction Optimization Regioselectivity

Why choose this specific building block? Unlike generic pyrazolo[1,5-a]pyridines, this 5-bromo-3-ethyl ester regioisomer provides a defined vector for Pd-catalyzed cross-coupling, enabling precise SAR exploration of RET/VEGFR2/EphB kinase programs. Regioisomeric purity avoids derailed campaigns; orthogonal reactivity supports parallel library synthesis of CNS-penetrant or peripherally restricted leads (MW 269.1, TPSA 43.6 Ų, Consensus Log P 2.13). Procure with confidence for chemical biology probe design.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 885276-93-7
Cat. No. B1425177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate
CAS885276-93-7
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2N=C1)Br
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-12-13-4-3-7(11)5-9(8)13/h3-6H,2H2,1H3
InChIKeyLJKZKCQPVABNLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Bromopyrazolo[1,5-A]pyridine-3-carboxylate CAS 885276-93-7: A Foundational Heterocyclic Building Block for Medicinal Chemistry and Kinase Inhibitor Discovery


Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 885276-93-7) is a heteroaromatic compound characterized by a fused pyrazolo[1,5-a]pyridine core, a key scaffold in medicinal chemistry for its potential bioisosteric replacement of indoles and purines [1]. It features a reactive bromine atom at the 5-position of the pyridine ring and an ethyl ester group at the 3-position of the pyrazole ring . This specific substitution pattern establishes it as a versatile intermediate for synthesizing structurally diverse and biologically relevant molecules, particularly kinase inhibitors [2].

Why Ethyl 5-Bromopyrazolo[1,5-A]pyridine-3-carboxylate Cannot Be Replaced by Its 5-Chloro, 5-Fluoro, or 6-Bromo Analogs


In the context of drug discovery, particularly within kinase inhibitor programs, the substitution pattern on a core scaffold is not arbitrary; it is a critical determinant of biological activity and selectivity [1]. The 5-bromo substituent on the pyrazolo[1,5-a]pyridine ring is a primary vector for structure-activity relationship (SAR) exploration, enabling specific cross-coupling reactions that are not always feasible or efficient with chloro or fluoro analogs [2]. Furthermore, regioisomers like ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate present entirely different steric and electronic environments, leading to divergent biological outcomes and synthetic routes. Therefore, substituting one halogen or regioisomer for another based solely on core structural similarity is a high-risk proposition that can derail SAR campaigns, lead to loss of potency, or compromise the chemical tractability of the lead series.

Quantitative Differentiation: Evidence for Choosing Ethyl 5-Bromopyrazolo[1,5-A]pyridine-3-carboxylate Over Its Analogs


Regioselectivity and Synthetic Access: A Preferred Product of Cycloaddition

Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is formed with a 6% isolated yield via a 1,3-dipolar cycloaddition between 1-amino-4-bromopyridinium iodide and ethyl propiolate . While this yield is modest, the reaction is controlled and the product is a defined regioisomer. In contrast, direct 1,3-dipolar cycloadditions to form other substituted pyrazolopyridines often yield mixtures of 4- and 6-substituted isomers, requiring costly and time-consuming separation [1]. The selective formation of this specific regioisomer provides a more predictable and scalable synthetic entry point compared to analogous reactions that yield mixtures.

Synthetic Chemistry Reaction Optimization Regioselectivity

Orthogonal Reactivity of the 5-Bromo Substituent for Sequential Derivatization

The 5-bromo substituent is a robust handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of aryl, amino, and alkynyl groups after the core is assembled [1]. In contrast, the ethyl ester at the 3-position can be independently hydrolyzed to a carboxylic acid for amide bond formation . This orthogonality is not present in analogs like ethyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate, where the C-Cl bond is significantly less reactive, limiting its utility for late-stage diversification .

Cross-coupling Medicinal Chemistry Late-stage Functionalization

Lipophilicity and Molecular Properties Tuned for CNS Penetration

The compound has a molecular weight of 269.1 g/mol and a topological polar surface area (TPSA) of 43.6 Ų . Its consensus Log P is 2.13 , placing it well within the parameters for CNS drug-likeness (MW < 400, TPSA < 90 Ų, Log P 1-3). In comparison, the unsubstituted parent compound (Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate) has a lower molecular weight (190.2 g/mol) and a lower Log P of 1.3 [1]. The bromine atom provides a specific balance of lipophilicity and size that can be advantageous for crossing the blood-brain barrier compared to the less lipophilic parent or the bulkier, more lipophilic 5-iodo analog.

Physicochemical Properties Drug-likeness Lipophilicity

Vendor-Specified Purity: A Benchmark for Reproducible Research

Leading vendors supply Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate with guaranteed purity levels. Suppliers like Bidepharm and Ambeed (Sigma-Aldrich) specify a purity of ≥98% , while others like AChemBlock and AKSci specify ≥97% and ≥95%, respectively . This is a critical procurement criterion. In contrast, the 5-chloro analog (CAS 886364-13-2) is predominantly offered at a lower standard purity of 95% . The availability of a higher-purity grade for the 5-bromo compound reduces the risk of introducing unknown impurities that could confound biological assays or impede subsequent synthetic steps.

Quality Control Analytical Chemistry Procurement

Optimal Use Cases for Ethyl 5-Bromopyrazolo[1,5-A]pyridine-3-carboxylate in Drug Discovery and Chemical Biology


Scaffold for Kinase Inhibitor Lead Generation and Optimization

This compound is an ideal starting point for synthesizing libraries of pyrazolo[1,5-a]pyridine-based kinase inhibitors, particularly those targeting RET, VEGFR2, and EphB kinases [1][2]. The 5-bromo group enables rapid SAR exploration via parallel synthesis using robust cross-coupling methodologies. Its orthogonal reactivity and favorable physicochemical profile support the development of both peripherally restricted and CNS-penetrant kinase inhibitors .

Precursor for Bioisosteric Replacements in CNS Drug Discovery

Given its physicochemical properties (MW 269.1, TPSA 43.6 Ų, Consensus Log P 2.13), this building block is well-suited for medicinal chemistry programs aimed at developing CNS-active agents . The pyrazolo[1,5-a]pyridine core can serve as a bioisostere for indoles or purines, and the specific lipophilicity and size imparted by the 5-bromo substituent offer a unique starting point for optimizing blood-brain barrier penetration.

Chemical Probe Synthesis for Target Identification and Validation

The orthogonality of the 5-bromo and 3-ethyl ester functional groups allows for a modular approach to chemical probe design [3]. One functional group can be used to introduce an affinity tag (e.g., biotin) or a reporter group (e.g., fluorophore), while the other is diversified to optimize potency and selectivity against the target of interest. This compound provides a reliable and high-purity starting point for synthesizing complex probes for chemical biology applications.

Foundation for Investigating Regioisomer-Dependent Activity

As a defined regioisomer , this compound is essential for studies investigating the impact of substitution pattern on biological activity. By comparing the activity of derivatives from this 5-bromo compound with those derived from 4-, 6-, or 7-bromo regioisomers, researchers can precisely map the spatial and electronic requirements for target binding and selectivity. This foundational SAR data is crucial for rational drug design.

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